2-Norpinanol
Overview
Description
. It is a bicyclic alcohol that features prominently in various chemical and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Norpinanol can be synthesized through several methods. One common approach involves the hydrogenation of 3,6,6-trimethylbicyclo[3.1.1]hept-2-ene-2-one using a suitable catalyst such as palladium on carbon under hydrogen gas . The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.
Industrial Production Methods
In an industrial setting, this compound is often produced through the catalytic hydrogenation of 3,6,6-trimethylbicyclo[3.1.1]hept-2-ene-2-one in large reactors. The process involves continuous flow systems where the reactants are passed over a fixed bed of palladium catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Norpinanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid for halogenation or ammonia for amination.
Major Products
Oxidation: 3,6,6-trimethylbicyclo[3.1.1]hept-2-one.
Reduction: 3,6,6-trimethylbicyclo[3.1.1]heptane.
Substitution: 3,6,6-trimethylbicyclo[3.1.1]hept-2-yl halides or amines.
Scientific Research Applications
2-Norpinanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Norpinanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Norpinanol can be compared with other similar compounds such as:
3,6,6-trimethylbicyclo[3.1.1]hept-2-one: This compound is an oxidized form of this compound and shares similar structural features.
3,6,6-trimethylbicyclo[3.1.1]heptane: The reduced form of this compound, it lacks the hydroxyl group but retains the bicyclic structure.
3,6,6-trimethylbicyclo[3.1.1]hept-2-yl halides: These are substitution products where the hydroxyl group is replaced by halides.
Uniqueness
This compound is unique due to its specific hydroxyl group positioning and bicyclic structure, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
bicyclo[3.1.1]heptan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-2-1-5-3-6(7)4-5/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJYDOIWEVXLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302396 | |
Record name | 2-Norpinanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38102-34-0 | |
Record name | 2-Norpinanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Norpinanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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